Product packaging for Hydrangenoside C(Cat. No.:CAS No. 74565-26-7)

Hydrangenoside C

Cat. No.: B1660315
CAS No.: 74565-26-7
M. Wt: 578.6 g/mol
InChI Key: GGNFGJZLCXTJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrangenoside C, with the molecular formula C29H38O12, is a secoiridoid glucoside of significant interest in phytochemical and pharmacological research . This compound was first isolated, along with other structurally related glucosides, from the medicinal plant Hydrangea macrophylla . These compounds are biosynthetically considered to be formed by an aldol-type condensation of secologanin with a shikimate-malonate derived moiety, followed by a decarboxylation step . More recently, this compound has also been identified in the leaves of Dichroa febrifuga , a plant used in traditional medicine for the treatment of malaria and other infectious diseases . While a 2023 study on Dichroa febrifuga assessed the anti-inflammatory properties of several isolated compounds, further investigation is required to fully elucidate the specific research value and mechanism of action of this compound itself . The presence of this compound in multiple species within the Hydrangeaceae family makes it a relevant compound for chemotaxonomic studies and for the quality control of botanical extracts derived from these plants. Researchers can utilize this high-purity this compound as a standard in various analytical and bioactivity assays. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O12 B1660315 Hydrangenoside C CAS No. 74565-26-7

Properties

CAS No.

74565-26-7

Molecular Formula

C29H38O12

Molecular Weight

578.6 g/mol

IUPAC Name

methyl 3-ethenyl-4-[[6-[2-(4-hydroxyphenyl)ethyl]-4-oxooxan-2-yl]methyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C29H38O12/c1-3-20-21(12-19-11-17(32)10-18(39-19)9-6-15-4-7-16(31)8-5-15)22(27(36)37-2)14-38-28(20)41-29-26(35)25(34)24(33)23(13-30)40-29/h3-5,7-8,14,18-21,23-26,28-31,33-35H,1,6,9-13H2,2H3

InChI Key

GGNFGJZLCXTJLH-UHFFFAOYSA-N

SMILES

COC(=O)C1=COC(C(C1CC2CC(=O)CC(O2)CCC3=CC=C(C=C3)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2CC(=O)CC(O2)CCC3=CC=C(C=C3)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Other CAS No.

74565-25-6

Origin of Product

United States

Natural Occurrence and Biodiversity of Hydrangenoside C

Distribution within the Genus Hydrangea

The genus Hydrangea is the primary and most well-documented source of Hydrangenoside C. This compound, along with other related secoiridoid glycosides, contributes to the complex phytochemical profile of these popular ornamental plants.

Presence in Hydrangea macrophylla Subspecies and Varieties

Hydrangea macrophylla, commonly known as bigleaf hydrangea, is a species rich in a variety of chemical constituents, including secoiridoid glycosides. nih.govnih.gov Research has confirmed the presence of this compound in this species. mdpi.com While comprehensive quantitative data across a wide range of H. macrophylla subspecies and cultivars remains a subject of ongoing research, phytochemical screenings have consistently identified a range of related compounds, such as other hydrangenosides and dihydroisocoumarins, in various cultivars. fstjournal.com.brmdpi.com This suggests a variable but present distribution of this compound among different varieties of H. macrophylla. The cultivars of H. macrophylla are broadly categorized into two main groups: the "mophead" types with their large, globular flower clusters, and the "lacecap" types, which have flat flower heads with a central cluster of fertile flowers surrounded by larger, sterile florets. gardenia.net The specific concentration of this compound can be influenced by genetic factors within these cultivars.

Detection in Hydrangea scandens and Hydrangea serrata

This compound has been definitively isolated from the leaves of Hydrangea serrata, also known as the mountain hydrangea. frontiersin.org This species, native to the mountainous regions of Korea and Japan, is closely related to H. macrophylla and is also known for its use in traditional sweet tea. gardenia.net Phytochemical investigations of H. serrata have revealed the presence of this compound alongside other secoiridoid glycosides like hydrangenoside A. frontiersin.org

Information regarding the presence of this compound in Hydrangea scandens is less specific in currently available scientific literature. However, the known phytochemical relationship between H. serrata and H. scandens suggests that the latter may also contain this compound, though direct studies are needed for confirmation.

Comparative Analysis of this compound Content Across Hydrangea Species and Cultivars

The concentration of secoiridoid glycosides, including this compound, can vary significantly among different Hydrangea species and even between cultivars of the same species. For instance, a study on different cultivars of Hydrangea macrophylla subsp. serrata showed significant differences in the content of various dihydroisocoumarins, which are biosynthetically related to secoiridoids. mdpi.com

One study on three cultivars of H. macrophylla subsp. serrata ('Amagi Amacha', 'Oamacha', and 'Odoriko Amacha') revealed distinct differences in the levels of hydrangenol (B20845), a precursor to other compounds. 'Odoriko Amacha' showed the highest content of hydrangenol. mdpi.com While this study did not directly quantify this compound, the variance in a related precursor strongly suggests that the content of this compound would also differ among these cultivars.

Another study comparing the antioxidant activity and polyphenol content of various Hydrangea cultivars, including H. serrata and several H. macrophylla cultivars, highlighted significant variations in their chemical profiles based on both the cultivar and cultivation conditions. fstjournal.com.br This underscores the principle that the chemical composition, likely including this compound levels, is not uniform across the genus.

Table 1: Comparative Data of Related Compounds in Hydrangea macrophylla subsp. serrata Cultivars

CultivarMean Hydrangenol Content (% in leaf dry matter)Mean Phyllodulcin Content (% in leaf dry matter)
'Amagi Amacha'0.1 ± 0.044.2
'Oamacha'Not specified3.0
'Odoriko Amacha'2.9 ± 0.581.6

Data sourced from a study on dihydroisocoumarin content. mdpi.com Hydrangenol is a biosynthetic precursor to other related compounds.

Exploration of Other Potential Botanical Sources of this compound

While the Hydrangea genus is the confirmed primary source, the broader class of secoiridoid glycosides is found in other plant families, prompting an exploration for other potential sources of this compound.

Research has identified various secoiridoid glycosides in the Caprifoliaceae family, particularly within the genus Lonicera (honeysuckle). researchgate.net Compounds such as secologanin (B1681713), sweroside (B190387), and morroniside (B1252140) have been reported in species like Lonicera bella, Lonicera morrowii, and Lonicera tatarica. researchgate.net Similarly, the genus Cornus (dogwood) in the Cornaceae family is known to contain secoiridoids, including cornuside. nih.gov However, to date, there is no direct scientific evidence confirming the presence of this compound specifically in these genera. The structural diversity of secoiridoid glycosides across different plant families is vast, and the presence of one type of secoiridoid does not guarantee the presence of another specific compound like this compound. Therefore, while the chemical class is represented elsewhere, Hydrangea remains the only confirmed botanical source of this compound based on current research.

Isolation and Purification Methodologies for Hydrangenoside C

Extraction Techniques from Plant Material

The initial step in obtaining Hydrangenoside C is its extraction from plant sources, most notably the leaves and aerial parts of Hydrangea macrophylla. nih.govresearchgate.net This process aims to efficiently transfer the compound from the solid plant material into a liquid solvent.

Solvent-based extraction is the standard method for isolating this compound and related compounds from plant tissues. The choice of solvent is critical and is based on the polarity of the target molecule. Given that this compound is a glycoside, polar solvents or aqueous mixtures of organic solvents are typically employed.

One common approach involves reflux extraction of dried and powdered plant material with aqueous ethanol (B145695). For instance, the dried aerial parts of Hydrangea macrophylla have been extracted with 70% ethanol (EtOH) under reflux. nih.gov Following the initial extraction, the crude extract is often concentrated and then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. A typical partitioning scheme involves using solvents of increasing polarity. For example, a 70% ethanol extract can be partitioned with ethyl acetate (B1210297) (EtOAc) to separate less polar compounds, followed by partitioning the remaining aqueous phase with n-butanol (n-BuOH) to isolate more polar glycosides like this compound. nih.gov Other solvent systems, such as 60% ethanol, have also been utilized for extracting compounds from Hydrangeae Dulcis Folium. google.com

The selection of the solvent system is a crucial first step in achieving a high yield of the desired compound. google.comnih.govmdpi.com

Table 1: Example of a Solvent-Based Extraction and Partitioning Scheme for Hydrangea macrophylla

StepProcedureSolventsPurposeReference
1Reflux Extraction70% Ethanol (EtOH)To create a crude extract from dried, powdered plant material. nih.gov
2PartitioningEthyl Acetate (EtOAc) / WaterTo separate the crude extract into an EtOAc-soluble fraction (less polar compounds) and an aqueous phase. nih.gov
3Further Partitioningn-Butanol (n-BuOH)To extract more polar compounds, including secoiridoid glucosides, from the aqueous phase. nih.gov

Maximizing the yield of this compound requires the optimization of several key extraction parameters. fanres.org While specific optimization studies for this compound are not extensively detailed in the reviewed literature, the principles for extracting bioactive compounds from plant materials are well-established and applicable. mdpi.comresearchgate.netresearchgate.net These parameters include the solvent-to-solid ratio, extraction temperature, and extraction time. google.comfanres.orgmdpi.com

Solvent Composition: The concentration of the organic solvent (e.g., ethanol) in an aqueous solution significantly affects extraction efficiency. For many polyphenols and glycosides, an optimal percentage of ethanol exists that maximizes solubility and yield. fanres.orgmdpi.commdpi.com

Temperature: Higher temperatures generally increase the solubility and diffusion rates of compounds, potentially enhancing extraction yield. researchgate.netmdpi.com However, excessively high temperatures can lead to the degradation of heat-sensitive compounds. researchgate.net Extractions are often carried out at moderately elevated temperatures, for example, between 40°C and 90°C. google.com

Time: The duration of the extraction must be sufficient to allow for the complete diffusion of the target compound from the plant matrix into the solvent. google.comresearchgate.net Studies optimizing this parameter for other plant materials have tested times ranging from minutes to several hours. fanres.orgmdpi.com

Solid-to-Solvent Ratio: A suitable ratio of plant material to solvent volume is necessary to ensure the solvent does not become saturated, which would limit the extraction yield. fanres.org

Response surface methodology (RSM) is a common statistical tool used to simultaneously optimize these multiple parameters to achieve the highest possible extraction yield. fanres.orgresearchgate.net

Chromatographic Separation Strategies

Following extraction and preliminary partitioning, the resulting enriched fraction containing this compound is still a complex mixture. Therefore, advanced chromatographic techniques are required for its isolation and purification. researchgate.net

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that is particularly well-suited for the preparative separation of natural products. wikipedia.orgnih.govyoutube.com It eliminates the use of a solid stationary phase, thereby avoiding the irreversible adsorption of the sample and allowing for high sample recovery. researchgate.netmdpi.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. veeprho.comaocs.org CCC techniques have been successfully applied to the fractionation of extracts from Hydrangea macrophylla. nih.govresearchgate.net

High-Performance Counter-Current Chromatography (HPCCC) is an advanced form of CCC that operates at higher centrifugal forces (e.g., 240 g) compared to earlier models. wikipedia.orgchromatographytoday.com This increased force enhances the retention of the stationary phase and allows for higher mobile phase flow rates, resulting in significantly faster separation times and increased throughput. wikipedia.orgchromatographytoday.com

HPCCC is often used as an efficient pre-fractionation or initial purification step in a multi-step separation workflow. nih.govnih.gov In the analysis of Hydrangea macrophylla ssp. serrata extracts, HPCCC was employed to reduce the complexity of a methanol (B129727) fraction. nih.gov This initial separation yielded fractions that could then be further purified by other methods like preparative HPLC. nih.govresearchgate.net The selection of an appropriate biphasic solvent system is paramount for a successful HPCCC separation, with the goal of achieving optimal partition coefficients (KD) for the target compounds. nih.gov Although the specific isolation of this compound using HPCCC is not explicitly detailed, the detection of the related compound Hydrangenoside A in an HPCCC fraction highlights the technique's applicability for separating this class of secoiridoid glucosides. researchgate.net

Table 2: General Operating Principles of HPCCC

ParameterDescriptionSignificanceReference(s)
Principle Liquid-liquid partition chromatography without a solid support, using high centrifugal forces.Avoids irreversible sample adsorption, allows high recovery and fast separations. wikipedia.orgchromatographytoday.com
G-Force High (e.g., up to 240 g)Improves stationary phase retention, enabling higher flow rates and shorter run times. wikipedia.org
Application Preparative scale purification and fractionation of complex natural product extracts.Efficiently reduces sample complexity for subsequent purification steps. nih.govnih.govresearchgate.net
Solvent System Biphasic liquid system (e.g., methylene (B1212753) chloride/methanol/isopropanol/water).The choice of solvent system determines the selectivity and resolution of the separation. nih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC) is another widely used hydrodynamic CCC technique. researchgate.netglobalresearchonline.net Like HPCCC, it relies on centrifugal forces to retain a liquid stationary phase while a liquid mobile phase is pumped through a coil. wikipedia.orgaocs.org HSCCC is a versatile and efficient method for the preparative-scale isolation of a wide range of natural products. mdpi.comglobalresearchonline.netnih.gov

In the context of Hydrangea extracts, HSCCC has been used for the targeted isolation of specific compounds. nih.gov A typical HSCCC separation involves several key operational steps:

Solvent System Selection: A suitable biphasic solvent system is chosen to provide an optimal partition coefficient for the target compound(s). researchgate.netmdpi.com

Column Preparation: The column (a multilayer coil) is first filled with the stationary phase.

Operation: The apparatus is rotated at a high speed (e.g., 800 rpm), and the mobile phase is pumped through the column at a specific flow rate (e.g., 2.0-4.0 mL/min). researchgate.netnih.gov

Elution-Extrusion: After the elution mode, where fractions are collected as the mobile phase passes through, an extrusion mode can be initiated. In this step, the stationary phase is pumped through the column to recover strongly retained compounds. nih.gov

This technique has been successfully applied to isolate dihydro-isocoumarin aglycons from an ethyl acetate fraction of a Hydrangea macrophylla ssp. serrata extract. nih.gov The ability to manipulate the solvent system and operational modes makes HSCCC a powerful tool for isolating specific target molecules like this compound from complex plant extracts.

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

High-Performance Liquid Chromatography (HPLC) and its scale-up counterpart, Preparative HPLC, are indispensable tools for the final purification stages of this compound. These techniques offer high resolution and efficiency, making them ideal for separating structurally similar compounds.

In the isolation of compounds from Hydrangea macrophylla, preparative HPLC is typically the ultimate step, used to purify fractions that have been pre-purified by other chromatographic methods. nih.gov Researchers employ reversed-phase columns, most commonly C18, for this purpose. The separation is achieved by using a mobile phase consisting of a mixture of water and an organic solvent, such as methanol or acetonitrile. nih.govresearchgate.net The elution can be performed in either an isocratic mode (constant solvent composition) or a gradient mode (solvent composition changes over time), which allows for the fine-tuning of the separation process to achieve high purity. researchgate.netresearchgate.net

For instance, after initial fractionation, specific fractions are subjected to preparative HPLC. The conditions are meticulously optimized to separate the target compound from remaining impurities. In related isolations from H. macrophylla, fractions were purified using a methanol-water (MeOH-H₂O) or acetonitrile-water (MeCN-H₂O) system to yield pure glycosides. nih.gov The table below summarizes typical conditions used in the preparative HPLC purification of glycosides from Hydrangea.

Table 1: Illustrative Preparative HPLC Parameters for Purifying Glycosides from Hydrangea macrophylla

Parameter Description Source(s)
Column Reversed-Phase C18 nih.gov
Mobile Phase Methanol-Water (MeOH-H₂O) nih.gov
Acetonitrile-Water (MeCN-H₂O) nih.gov
Elution Mode Isocratic or Gradient researchgate.netresearchgate.net

| Detection | UV Detector | researchgate.net |

This table is interactive. Users can sort and filter the data.

Silica (B1680970) Gel and Sephadex LH-20 Column Chromatography

Column chromatography is a fundamental and crucial step in the initial fractionation of the crude plant extract, significantly reducing its complexity before the application of higher-resolution techniques like HPLC. For the isolation of this compound and related secoiridoid glucosides, both normal-phase silica gel and size-exclusion chromatography with Sephadex LH-20 are employed.

The process often begins with the n-butanol-soluble fraction of a 70% ethanol extract of dried Hydrangea macrophylla leaves. nih.gov This fraction is first subjected to normal-phase silica gel column chromatography. nih.gov Silica gel separates compounds based on their polarity. A gradient of solvents, typically a mixture of chloroform, methanol, and water (CHCl₃-MeOH-H₂O) with increasing polarity, is used to elute the compounds from the column. nih.gov This step effectively separates the extract into several less complex fractions.

Following the initial silica gel chromatography, select fractions are often further purified using Sephadex LH-20 column chromatography. Sephadex LH-20 is a size-exclusion resin with a dual hydrophilic and lipophilic nature, making it highly effective for separating natural products like secoiridoid glucosides in organic solvents. nih.govmdpi.com When using a solvent like methanol, it separates molecules based on their size, providing a different separation mechanism from the polarity-based silica gel method. mdpi.com This step is particularly useful for removing pigments and other classes of compounds, yielding fractions enriched with secoiridoid glucosides like this compound. Some protocols may also utilize reversed-phase silica gel with a methanol-water gradient as an intermediate purification step. nih.gov

Table 2: Typical Column Chromatography Stages for this compound Isolation

Stage Stationary Phase Mobile Phase System Separation Principle Source(s)
Initial Fractionation Silica Gel (Normal Phase) Chloroform-Methanol-Water (Gradient) Polarity nih.gov
Intermediate Purification Sephadex LH-20 Methanol Molecular Size Exclusion mdpi.com

| Intermediate Purification | Silica Gel (Reversed Phase) | Methanol-Water (Gradient) | Polarity | nih.gov |

This table is interactive. Users can sort and filter the data.

Orthogonal and Enhanced Purification Workflows

To improve the efficiency and resolution of the separation process, modern purification strategies often combine different chromatographic techniques with distinct separation mechanisms, known as orthogonal workflows. A powerful example of such a workflow applied to Hydrangea macrophylla extracts is the combination of counter-current chromatography (CCC) with preparative HPLC. mdpi.comnih.gov

Counter-current chromatography is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby eliminating issues like irreversible adsorption of the sample. nih.gov High-performance counter-current chromatography (HPCCC) can be used as an effective pre-fractionation method before the final polishing step with preparative HPLC. mdpi.com

Structural Elucidation and Analytical Characterization of Hydrangenoside C

Spectroscopic Techniques for Structure Determinationnih.govyoutube.comsdsu.edunp-mrd.org

Spectroscopy is the primary toolset for elucidating the complex structures of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can piece together the molecular framework. For Hydrangenoside C, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. nih.gov

NMR spectroscopy is arguably the most powerful technique for determining the structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of individual atoms. emerypharma.com The process involves a suite of experiments, from simple one-dimensional scans to more complex two-dimensional analyses that reveal intricate correlations within the molecule. youtube.comsdsu.edu

One-dimensional NMR forms the foundation of structural analysis. Proton (¹H) NMR provides information about the number of different types of protons in a molecule, their electronic environment, and which protons are adjacent to one another. Carbon-13 (¹³C) NMR complements this by revealing the number and types of carbon atoms, such as those in methyl, methylene (B1212753), methine, and quaternary environments. researchgate.netorganicchemistrydata.org

In the analysis of cyanogenic glucosides like this compound, the ¹H NMR spectrum typically shows signals for the anomeric proton of the glucose unit and other specific protons on the aglycone moiety. nih.gov The ¹³C NMR spectrum is crucial for identifying key functional groups, such as the cyano group (δ ~119 ppm) and the carbons of the glucosyl unit. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Cyanogenic Glucoside Structurally Related to this compound (in CD₃OD) nih.gov

PositionδC (ppm)δH (ppm, J in Hz)
1119.5-
268.05.84 (1H, s)
3154.5-
4115.17.51 (1H, d, 2.0)
5149.7-
6150.1-
7116.77.02 (1H, d, 8.3)
8123.67.42 (1H, dd, 8.3, 2.0)
1'101.24.90 (1H, d, 7.8)
2'74.73.49 (1H, m)
3'77.93.46 (1H, m)
4'71.63.41 (1H, m)
5'78.43.45 (1H, m)
6'62.93.92 (1H, dd, 12.0, 2.2), 3.73 (1H, dd, 12.0, 5.4)
OCH₃-656.63.89 (3H, s)

Note: Data is for compound 1 from Kim et al. (2016), which serves as a structural analogue to illustrate the type of data obtained. nih.gov

While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals relate to each other, which is crucial for assembling the molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps establish proton-proton spin-spin coupling networks, allowing for the tracing of molecular fragments. emerypharma.com For example, correlations in a COSY spectrum can delineate the sequence of protons within the glucose ring. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edulibretexts.org It is a definitive method for assigning a specific proton signal to its corresponding carbon atom, effectively mapping the ¹H and ¹³C spectra to each other. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.edulibretexts.org It is vital for connecting molecular fragments and positioning quaternary carbons and heteroatoms. For instance, an HMBC experiment on a hydrangenoside could show a correlation between the anomeric proton (H-1') of the glucose unit and a carbon atom in the aglycone, confirming the point of glycosylation. nih.gov Similarly, correlations from methoxy (B1213986) protons to a specific aromatic carbon confirm the position of the methoxy group. nih.gov

Mass Spectrometry (MS) Applicationsnih.govyoutube.comsdsu.edunp-mrd.orgemerypharma.com

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and can provide information about its elemental composition and structure through fragmentation analysis. mdpi.com

For analyzing complex mixtures like plant extracts, MS is often coupled with a separation technique like Liquid Chromatography (LC). nih.gov

LC-MS: This hyphenated technique first separates the components of a mixture via LC, and then each component is introduced into the mass spectrometer for analysis. mdpi.comnih.gov This allows for the individual analysis of compounds like this compound even when they are present in a crude extract.

UPLC-ESI-IMS-QToF-MS: This represents a highly advanced form of LC-MS.

UPLC (Ultra-Performance Liquid Chromatography) uses smaller stationary phase particles to achieve higher resolution separation in a shorter amount of time compared to standard HPLC.

ESI (Electrospray Ionization) is a soft ionization technique that allows large, non-volatile molecules like glycosides to be ionized into the gas phase without significant fragmentation. mdpi.com

IMS (Ion Mobility Separation) adds another dimension of separation. After ionization, ions are passed through a drift tube filled with a buffer gas. Their transit time depends on their size, shape, and charge. nih.gov This provides a collision cross-section (CCS) value, a unique physicochemical property that aids in identification. nih.gov

QToF (Quadrupole Time-of-Flight) is a high-resolution mass analyzer that provides very accurate mass measurements, often to within a few parts per million. mdpi.com This accuracy is crucial for determining the elemental composition of the molecule. nih.gov

High-resolution mass spectrometry (HRMS), such as that performed on FTMS (Fourier Transform Mass Spectrometry) or QToF instruments, is used to confirm the molecular formula of an isolated compound. nih.gov By measuring the mass with extreme accuracy, it is possible to deduce a unique elemental composition. For example, the positive-ion FAB-MS of a related compound showed a quasimolecular ion peak at m/z 378 [M+Na]⁺, which, combined with HRFABMS analysis, confirmed its molecular formula. nih.gov

Molecular profiling involves using these sensitive techniques, particularly LC-MS, to screen a sample for the presence of known compounds. mdpi.com By creating a database of retention times, accurate masses, and fragmentation patterns for standard compounds, researchers can rapidly screen plant extracts to create a profile of their chemical constituents, including the presence and relative abundance of compounds like this compound. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Spectroscopic analysis of this compound provides key insights into its functional groups and chromophores. The Infrared (IR) spectrum is instrumental in identifying the various types of chemical bonds present in the molecule. Characteristic absorption bands confirm the presence of hydroxyl (-OH) groups, an ester carbonyl (C=O) group, a carbon-carbon double bond (C=C), and the acetal (B89532) functionality.

The Ultraviolet (UV) spectrum of this compound in methanol (B129727) reveals absorption maxima that are characteristic of its conjugated systems. The presence of an enol ether system in conjugation with a carbomethoxy group is a key feature of the secoiridoid skeleton.

Spectroscopic Data for this compound
Technique Characteristic Absorptions
Infrared (IR)- OH (hydroxyl), C=O (ester), C=C (alkene), C-O (ether/acetal)
Ultraviolet (UV)λmax characteristic of a conjugated enol ether system

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute stereochemistry of chiral molecules like this compound. The CD spectrum of a molecule is highly sensitive to its three-dimensional structure, and by analyzing the Cotton effects (the characteristic peaks in a CD spectrum), the spatial arrangement of atoms can be deduced. For secoiridoid glucosides, the sign of the Cotton effect associated with the π → π* transition of the conjugated enol ether chromophore is particularly informative for establishing the stereochemistry at key chiral centers, such as the C-1 position in the aglycone part of the molecule.

Chemical Methods for Structural Elucidation

In conjunction with spectroscopic methods, classical chemical reactions have been employed to corroborate the structure of this compound and to establish the nature of its constituent units.

Acid Hydrolysis is a fundamental technique used to break down glycosides into their sugar (glycone) and non-sugar (aglycone) components. When this compound is subjected to acid hydrolysis, it yields D-glucose as the sugar moiety. The identification of D-glucose is typically confirmed by chromatographic comparison with an authentic sample. This reaction definitively establishes that this compound is a glucoside.

The aglycone portion obtained after hydrolysis is an unstable hemiacetal which can undergo further reactions. The characterization of this aglycone and its degradation products provides further structural information about the non-carbohydrate part of this compound.

Chemical Elucidation of this compound
Method Products and Significance
Acid HydrolysisD-Glucose: Confirms the identity of the sugar moiety.
Aglycone: Provides the core non-sugar structure for further analysis.

Biosynthesis and Metabolic Pathways of Hydrangenoside C

Proposed Biogenetic Pathway of Hydrangenoside C

The formation of the this compound backbone is a multi-step process that begins with precursors from primary metabolism. Isotopic labeling studies have been instrumental in elucidating this pathway, demonstrating that the core structure, hydrangenol (B20845), is derived from both the shikimate and acetate-malonate pathways. researchgate.net

While the iridoid glucoside secologanin (B1681713) is a critical precursor for a vast array of complex natural products, particularly terpenoid indole (B1671886) alkaloids, current scientific evidence does not support its involvement in the biosynthesis of this compound or its aglycone, hydrangenol. nih.govnih.govrsc.org The established biogenetic route for dihydroisocoumarins like hydrangenol originates from the condensation of precursors derived from the shikimate and polyketide pathways. researchgate.netmdpi.com The shikimate pathway supplies the aromatic starter unit, typically p-coumaroyl-CoA, which is derived from the aromatic amino acid L-phenylalanine. researchgate.netnih.gov Secologanin, conversely, is formed via the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway and serves as the monoterpenoid building block that condenses with tryptamine (B22526) to initiate alkaloid biosynthesis. nih.govresearchgate.net

The core structure of this compound is assembled by a type III polyketide synthase (PKS). researchgate.netresearchgate.net The biosynthesis initiates with a starter molecule of p-coumaroyl-CoA, which is supplied by the shikimate pathway. nih.govnih.gov This starter unit undergoes a series of three sequential condensation reactions with three molecules of malonyl-CoA.

The mechanism involves successive Claisen condensations, where the PKS enzyme extends the polyketide chain. Following the formation of a linear tetraketide intermediate attached to the enzyme, the molecule is positioned for a final intramolecular cyclization step. researchgate.net This ring-closure occurs via an intramolecular aldol-type condensation, a fundamental carbon-carbon bond-forming reaction in biochemistry, to form the heterocyclic ring system characteristic of dihydroisocoumarins. nih.govwikipedia.orglibretexts.org The cyclization product is a stilbenecarboxylate intermediate. mdpi.com

A crucial final step in the formation of the hydrangenol aglycone is a decarboxylation reaction. nih.gov The stilbenecarboxylate intermediate, formed through the PKS-catalyzed cyclization, must lose its carboxyl group to yield the final dihydroisocoumarin structure. This type of decarboxylation is a known feature in the biosynthesis of stilbenes and related compounds. researchgate.net

The process is considered a non-oxidative decarboxylation. nih.gov In many biological systems, such reactions proceed through a concerted mechanism involving a cyclic transition state, particularly in β-keto acids or compounds that can form a stable enol or enolate intermediate. masterorganicchemistry.comyoutube.com The enzymatic environment facilitates the removal of carbon dioxide, which is a thermodynamically favorable process, leading to the formation of the stable hydrangenol molecule. nih.gov

Enzymatic Systems Involved in this compound Biosynthesis

The synthesis of this compound from simple metabolic precursors is orchestrated by a suite of specialized enzymes. While not all enzymes have been isolated and characterized from Hydrangea macrophylla, their functions can be inferred from extensive studies on analogous pathways in other organisms.

The biosynthesis of this compound relies on at least two key types of enzymes: a polyketide synthase and a glycosyltransferase.

Polyketide Synthase (PKS): The central enzyme in forming the aglycone (hydrangenol) is a type III PKS. researchgate.netresearchgate.net Specifically, it is believed to be a stilbenecarboxylate synthase (STCS). These enzymes are related to chalcone (B49325) synthases (CHS) and stilbene (B7821643) synthases (STS) but catalyze a reaction that retains the carboxyl group in the cyclized intermediate, which is subsequently removed. researchgate.net While feeding studies with C14-labeled precursors in Hydrangea macrophylla have confirmed this pathway, the specific PKS enzyme has not yet been isolated and fully characterized. researchgate.netnih.gov

UDP-dependent Glycosyltransferase (UGT): The final step in the biosynthesis is the attachment of a glucose molecule to the hydrangenol aglycone at the 8-hydroxyl group. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). jst.go.jp These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. nih.govnih.gov The specific UGT responsible for producing this compound in Hydrangea has not been identified, but its activity is inferred by the presence of the compound. Research into similar molecules, like the sweetener trilobatin (B1683250) (phloretin-4'-O-glucoside), has led to the successful identification and characterization of the specific PGT2 glycosyltransferase involved. researchgate.net

Enzyme Class Proposed Function in this compound Biosynthesis Substrate(s) Product
Stilbenecarboxylate Synthase (Type III PKS) Catalyzes the condensation of a starter CoA-ester with extender units and subsequent cyclization.p-coumaroyl-CoA, 3x malonyl-CoAStilbenecarboxylate intermediate
Decarboxylase (activity may be part of PKS) Removes the carboxyl group from the intermediate.Stilbenecarboxylate intermediateHydrangenol
UDP-dependent Glycosyltransferase (UGT) Attaches a glucose moiety to the aglycone.Hydrangenol, UDP-glucoseThis compound

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govnih.gov This co-localization facilitates the coordinated regulation of the pathway.

While the complete genome of Hydrangea macrophylla has been sequenced, the specific BGC responsible for this compound production has not yet been fully delineated. biorxiv.org Based on the structure of BGCs for other plant polyketide glycosides, a putative this compound cluster would be expected to contain: researchgate.netmdpi.com

A Type III PKS gene as the core scaffold-synthesizing enzyme.

Genes for tailoring enzymes , which could include reductases or other modifying enzymes, although hydrangenol itself is relatively unadorned.

A glycosyltransferase (UGT) gene responsible for the final glycosylation step.

Regulatory genes , such as transcription factors, that control the expression of the other genes in the cluster.

Transporter genes that may be involved in moving the final product or intermediates across cellular compartments.

The identification and characterization of this BGC in Hydrangea would provide definitive proof of the biosynthetic pathway and open avenues for metabolic engineering of this and related compounds. researchgate.net

Relationship to Iridoid and Secoiridoid Glycoside Biosynthesis

The biosynthesis of this compound is intricately linked to the well-established iridoid and secoiridoid glycoside pathway, a specialized branch of terpenoid metabolism in plants. nih.gov this compound is classified as a secoiridoid glucoside, a group of compounds characterized by a cleaved iridoid skeleton. researchgate.net The formation of its core secoiridoid unit follows a conserved biosynthetic route that originates from the general isoprenoid pathway.

The biosynthesis commences with geranyl diphosphate (B83284) (GPP), a C10 monoterpene precursor synthesized via the methylerythritol phosphate (MEP) pathway in the plastids. nih.gov A series of enzymatic reactions then converts GPP into the foundational iridoid structure. This process involves hydroxylation, oxidation, and cyclization steps to form the characteristic cyclopentanopyran ring system of iridoids. nih.govnumberanalytics.com

A pivotal intermediate in this pathway is the iridoid glucoside, loganin, which is common in the family Hydrangeaceae. dtu.dk Loganin is then cleaved by the enzyme secologanin synthase (SLS) to form secologanin, the direct precursor to a vast array of secoiridoid compounds. researchgate.net It is at this juncture that the pathway diverges to create the structural diversity observed in secoiridoid glycosides. This compound, along with its analogs Hydrangenoside A and B, are formed through the condensation of secologanin with another molecular moiety. researchgate.net From Hydrangea macrophylla, where this compound was isolated, other key iridoid and secoiridoid glucosides such as loganin, secologanin, secologanic acid, and sweroside (B190387) have also been identified, underscoring the activity of this pathway within the plant. researchgate.net

The following table summarizes the key enzymatic steps in the biosynthesis of secologanin, the secoiridoid precursor of this compound.

Step Precursor Enzyme Product Description
1Geranyl Diphosphate (GPP)Geraniol (B1671447) Synthase (GES)GeraniolConversion of GPP to the monoterpene alcohol, geraniol. researchgate.net
2GeraniolGeraniol 8-hydroxylase / Geraniol-8-oxidase (G8O)8-hydroxygeraniolHydroxylation of geraniol at the C8 position. numberanalytics.comresearchgate.net
38-hydroxygeraniol8-hydroxygeraniol oxidoreductase (8HGO)8-oxogeranialOxidation of the hydroxyl group to an aldehyde. researchgate.net
48-oxogeranialIridoid Synthase (IS)IridodialCyclization to form the core iridoid skeleton. numberanalytics.comresearchgate.net
5IridodialIridoid Oxidase (IO)7-deoxyloganetic acidOxidation of the iridoid skeleton. researchgate.net
67-deoxyloganetic acid7-deoxyloganetic acid glucosyltransferase (7DLGT)7-deoxyloganic acidGlucosylation of the iridoid. researchgate.net
77-deoxyloganic acid7-deoxyloganic acid hydrolase (7DLH)Loganic acidHydroxylation to form loganic acid. researchgate.net
8Loganic acidLoganic acid O-methyltransferase (LAMT)LoganinMethylation of the carboxyl group. researchgate.net
9LoganinSecologanin Synthase (SLS)SecologaninOxidative cleavage of the cyclopentane (B165970) ring to form the secoiridoid structure. researchgate.net

Metabolic Interconnections within Plant Secondary Metabolism

The biosynthesis of this compound is a clear example of the complex interconnections that exist between different branches of plant secondary metabolism. Its unique structure arises from the convergence of two major biosynthetic pathways: the terpenoid pathway (specifically the secoiridoid branch) and the shikimate-malonate pathway. researchgate.netnih.gov

As detailed previously, the secoiridoid portion of this compound, secologanin, is a product of the MEP pathway. The other component of the molecule is derived from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, including phenylalanine. nih.govfrontiersin.org This pathway leads to the formation of a wide variety of phenylpropanoids. In the case of hydrangenosides, it is proposed that a shikimate-malonate derived moiety undergoes an aldol-type condensation with secologanin. researchgate.net This is followed by a decarboxylation step to yield the final structure of this compound and its related compounds. researchgate.net Specifically, this compound and D are homologs of Hydrangenoside A and B, differing by the absence of one acetate (B1210297) unit, which points to the involvement of the malonate pathway in extending the shikimate-derived side chain. researchgate.net

The presence of a diverse array of other secondary metabolites in Hydrangea species further illustrates the intricate metabolic network at play. For instance, in addition to secoiridoid glucosides, Hydrangea macrophylla is known to produce dihydroisocoumarins, flavonoid glycosides, and cyanogenic glycosides. nih.gov The biosynthesis of flavonoids and the aglycone of some cyanogenic glycosides also utilizes phenylalanine, the end product of the shikimate pathway, as a precursor. nih.govfrontiersin.org This indicates a metabolic grid where key intermediates and pathways are shared and regulated to produce a complex chemical profile that contributes to the plant's interaction with its environment. The co-occurrence of these varied compound classes suggests a sophisticated regulatory system that controls the flux of precursors into these distinct, yet interconnected, biosynthetic routes.

The following table outlines the convergence of metabolic pathways in the biosynthesis of this compound.

Component of this compound Metabolic Pathway Key Precursor(s) Final Biosynthetic Step
Secoiridoid moietyTerpenoid Pathway (via MEP and Iridoid pathways)Geranyl Diphosphate (GPP)Formation of Secologanin. dtu.dkresearchgate.net
Phenylpropanoid-derived moietyShikimate-Malonate PathwayShikimic acid, Malonyl-CoAFormation of a shikimate-malonate derived unit. researchgate.net
This compoundConvergent BiosynthesisSecologanin, Shikimate-malonate derived unitAldol-type condensation followed by decarboxylation. researchgate.net

Synthesis and Derivatization Strategies for Hydrangenoside C and Analogues

Chemical Synthesis Approaches to Hydrangenoside C

To date, a total synthesis of this compound has not been reported in the scientific literature. The intricate stereochemistry and the presence of a glycosidic linkage make its complete chemical synthesis a formidable task. However, insights can be drawn from the total synthesis of other complex natural products, including other glycosides and polyketide-derived compounds.

A hypothetical retrosynthetic analysis of this compound would likely involve the separate synthesis of the aglycone, thunberginol C, and a protected glucose donor, followed by a stereoselective glycosylation reaction. The synthesis of the thunberginol C core would require careful control of the stereocenter at the C-3 position of the dihydroisocoumarin ring.

The total synthesis of other complex molecules, such as certain diterpenoids, often employs a two-phase strategy involving the initial assembly of the carbon framework followed by oxidative functionalization. nih.govresearchgate.net A similar bio-inspired approach could be conceived for this compound, where the dihydroisocoumarin skeleton is first constructed, followed by late-stage hydroxylation and glycosylation. The synthesis of various natural products often involves numerous steps with challenges in stereocontrol and yield. york.ac.uk For instance, the synthesis of ent-trachylobane diterpenoids required a multi-step sequence to construct the complex carbon skeleton, followed by selective C-H oxidation to install the necessary functional groups. nih.govresearchgate.net

Key challenges in the total synthesis of this compound would include:

Stereoselective synthesis of the thunberginol C aglycone: Achieving the correct relative and absolute stereochemistry of the dihydroisocoumarin core is a primary challenge.

Glycosylation: The formation of the β-O-glycosidic linkage with the correct stereochemistry and regioselectivity is a critical step that often requires optimization of glycosyl donors, acceptors, and reaction conditions.

Protecting group strategy: A complex protecting group strategy would be necessary to mask reactive functional groups on both the aglycone and the sugar moiety during the synthesis.

Semisynthesis of this compound Analogues from Natural Precursors

Semisynthesis, which utilizes readily available natural products as starting materials, offers a more practical approach to obtaining this compound analogues. Hydrangea macrophylla and related species are rich sources of various dihydroisocoumarin glycosides and other phenolic compounds. researchgate.netnih.govstuartxchange.org For example, hydrangenol (B20845) and its glucoside are present in significant quantities in these plants. cdnsciencepub.com

A potential semisynthetic route could involve the isolation of a more abundant related natural product, such as hydrangenol 8-O-β-D-glucopyranoside, followed by chemical modification to introduce the additional hydroxyl group present in thunberginol C. This approach would bypass the difficult de novo synthesis of the entire glycoside structure. The feasibility of such an approach is supported by studies on the semisynthesis of other complex natural products, where natural precursors are modified to generate novel analogues with desired properties. researchgate.net

Design and Synthesis of Novel this compound Derivatives

The generation of novel derivatives of this compound is essential for optimizing its biological activity, improving its pharmacokinetic properties, and elucidating its mechanism of action.

Structural modifications of natural products are a well-established strategy for lead optimization in drug discovery. researchgate.net For this compound, several positions on both the aglycone and the sugar moiety could be targeted for modification.

Acylation and Alkylation: The hydroxyl groups on the phenyl ring and the glucose unit could be acylated or alkylated to modulate lipophilicity and potentially enhance cell permeability.

Aromatic Ring Substitution: Introduction of different substituents on the phenyl ring could influence the electronic properties and steric interactions of the molecule with its biological target.

Glycosidic Bond Modification: The synthesis of C-glycoside analogues, where the anomeric oxygen is replaced by a carbon atom, would result in derivatives that are resistant to enzymatic hydrolysis, potentially leading to improved bioavailability and in vivo stability. researchgate.net

Sugar Moiety Variation: Replacing the glucose unit with other sugars could impact the solubility and biological activity of the resulting derivative.

The synthesis of novel derivatives often involves standard organic chemistry reactions applied to the natural product scaffold. For example, the synthesis of novel arctigenin (B1665602) analogues involved derivatization at the C-9' position to explore structure-activity relationships. mdpi.com

The stereochemistry of dihydroisocoumarins plays a crucial role in their biological activity. This compound is one of several stereoisomers of thunberginol C glycosides found in nature. For instance, thunberginols C, D, and E have been isolated from Hydrangea macrophylla and exhibit different biological activities. nih.gov

The stereoselective synthesis of different stereoisomers of this compound would be invaluable for understanding the impact of the stereocenter at C-3 on its biological profile. Stereoselective synthetic strategies are critical in natural product synthesis to obtain specific isomers. researchgate.netnih.gov Studies on related compounds from Hydrangea have highlighted the importance of determining the absolute stereostructures of these glycosides. researchgate.net

Table 1: Related Dihydroisocoumarin Glycosides from Hydrangea macrophylla

Compound Name Aglycone Glycosidic Linkage Reference
Thunberginol C 8-O-β-D-glucopyranoside Thunberginol C 8-O-β-D-glucopyranoside researchgate.net
Thunberginol G 8-O-β-D-glucopyranoside Thunberginol G 8-O-β-D-glucopyranoside researchgate.net
(-)-Hydrangenol 4'-O-glucoside (-)-Hydrangenol 4'-O-glucoside nih.gov

This table is interactive. Click on the headers to sort the data.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly well-suited for the synthesis of complex glycosides like this compound. nih.gov

A key application of chemoenzymatic methods in this context would be the glycosylation step. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. mdpi.comnih.gov A chemoenzymatic strategy for this compound could involve the chemical synthesis of the thunberginol C aglycone and an activated sugar donor, followed by an enzymatic glycosylation reaction to form the final product. This approach would circumvent the often-challenging chemical glycosylation methods that can lead to mixtures of anomers.

Endoglycosidases, which can transfer an entire oligosaccharide in a single step, also represent a powerful tool for the convergent synthesis of glycopeptides and could be explored for the synthesis of complex glycosides. nih.gov The use of enzymes in organic synthesis is a rapidly growing field, and methodologies developed for other natural product glycosides could likely be adapted for this compound. mdpi.com

Table 2: Mentioned Compound Names

Compound Name
This compound
Hydrangenoside A
Hydrangenoside B
Hydrangenoside D
Thunberginol C
Thunberginol G
Thunberginol D
Thunberginol E
Hydrangenol
Hydrangenol 8-O-β-D-glucopyranoside
(-)-Hydrangenol 4'-O-glucoside
Thunberginol G 3'-O-glucoside

Structure Activity Relationship Sar Studies of Hydrangenoside C and Its Analogues

Identification of Key Pharmacophoric Elements within the Hydrangenoside C Structure

Pharmacophore modeling is a fundamental aspect of drug discovery that identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For this compound, a dihydroisocoumarin glycoside, the key pharmacophoric elements can be deduced from its structural components and their potential interactions with biological targets.

The primary pharmacophoric features of this compound are hypothesized to include:

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl groups on the dihydroisocoumarin core are significant hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The carbonyl group of the lactone ring and the oxygen atoms within the glycosidic linkages and hydroxyl groups of the sugar moieties can act as hydrogen bond acceptors.

A Hydrophobic Region: The aromatic ring of the dihydroisocoumarin scaffold provides a hydrophobic area that can engage in van der Waals or hydrophobic interactions with target proteins.

A Glycosidic Moiety: The sugar portion of the molecule significantly influences its solubility, bioavailability, and receptor-binding affinity. The specific nature of the sugar (glucose and rhamnose in the case of this compound) and its linkage to the aglycone are critical.

These features collectively create a specific 3D arrangement that allows this compound to bind to and modulate the activity of its biological targets. The precise spatial relationship between these elements is a key determinant of its biological efficacy.

Comparative Analysis of this compound, its Stereoisomers, and Homologues (e.g., Hydrangenosides A, B, D)

The biological activity of this compound can be better understood through comparison with its stereoisomers and naturally occurring homologues, such as Hydrangenosides A, B, and D. These compounds share the same basic dihydroisocoumarin skeleton, known as hydrangenol (B20845), but differ in their glycosylation patterns.

A study on the antiallergic effects of hydrangenol and its 8-O-glucosides demonstrated that while hydrangenol itself has biological activity, its glycosylated forms can exhibit different potency. nih.gov For instance, hydrangenol 8-O-glucoside showed significant inhibitory effects on the passive cutaneous anaphylaxis reaction in rats. nih.gov This suggests that the addition of a glucose moiety at the C-8 position can modulate the antiallergic activity.

While direct comparative studies on the full range of Hydrangenosides (A, B, C, and D) are limited in the public domain, we can infer potential differences based on their structures.

Table 1: Structural Comparison of Hydrangenosides

CompoundAglyconeGlycosylation
Hydrangenol HydrangenolNone
Hydrangenoside A HydrangenolGlucose at C-8
Hydrangenoside B HydrangenolRhamnose at C-8
This compound HydrangenolRhamnose linked to Glucose at C-8
Hydrangenoside D HydrangenolGlucose linked to Rhamnose at C-8

The stereochemistry at the chiral centers of the dihydroisocoumarin core and the sugar moieties is also expected to play a critical role in their biological activity, as is common with natural products.

Influence of Glycosylation Patterns on Biological Activities

Glycosylation is a key determinant of the pharmacological profile of natural products. The number, type, and linkage of sugar units can profoundly affect a molecule's absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

In the context of this compound, the disaccharide unit (rhamnose linked to glucose) is a distinguishing feature. The presence of this larger sugar moiety, compared to the monosaccharides in Hydrangenosides A and B, is likely to:

Increase Water Solubility: Enhancing its pharmacokinetic profile.

Modulate Target Binding: The sugar chain can form additional hydrogen bonds or have steric effects within the binding pocket of a target enzyme or receptor, potentially increasing or decreasing affinity and selectivity. The terminal rhamnose in this compound might be a crucial factor for specific receptor recognition. nih.gov

Influence Bioavailability: The nature of the glycosidic bond can affect its susceptibility to enzymatic cleavage by glycosidases in the gut, thereby influencing the absorption of the active aglycone, hydrangenol.

Research on other flavonoid glycosides has shown that the type and position of the sugar can significantly alter biological activities such as antioxidant and anti-inflammatory effects. researchgate.net For example, the presence of a rhamnose moiety can be a key factor in the anticancer activity of some natural compounds by mediating their transport into tumor cells. nih.gov

Impact of Peripheral Substituents on Target Interactions

The dihydroisocoumarin core of this compound possesses peripheral hydroxyl groups that are critical for its activity. Modification of these substituents would likely have a significant impact on target interactions.

Hydroxyl Groups: The phenolic hydroxyls are key sites for hydrogen bonding with amino acid residues in target proteins. Their position on the aromatic ring is crucial for orienting the molecule within a binding site. Methylation or acylation of these groups would be expected to alter or abolish activity by removing these hydrogen bond donor capabilities.

While specific SAR studies involving synthetic modifications of this compound are not widely available, the general principles of medicinal chemistry suggest that these peripheral substituents are not merely passive components but active contributors to the molecule's biological profile.

Advanced Research Methodologies and Future Directions in Hydrangenoside C Research

Omics Technologies in Hydrangenoside C Research

"Omics" technologies offer a holistic view of the molecular landscape of biological systems, providing invaluable insights into the biosynthesis, mechanism of action, and physiological effects of natural compounds like this compound.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for the comprehensive profiling of phytochemicals. Techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) have been instrumental in identifying and quantifying this compound in plant extracts. For instance, a metabolomic analysis of Wigandia ecuadorensis successfully identified this compound through this method nih.gov. This approach not only confirms the presence of the compound but also provides a broader picture of the metabolic context in which it exists, potentially revealing related compounds and biosynthetic precursors.

Advanced metabolomic workflows often involve several key stages, each contributing to a detailed understanding of the compound in its biological matrix.

Stage Description Techniques
Sample Preparation Extraction of metabolites from the biological source (e.g., plant leaves, cell cultures). Solvent extraction, solid-phase extraction.
Data Acquisition Analysis of the extract to generate a metabolic fingerprint. UHPLC-QTOF-MS, Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Processing Conversion of raw data into a format suitable for statistical analysis. Peak detection, alignment, and normalization.
Statistical Analysis Identification of significant differences in metabolite profiles between different samples. Principal Component Analysis (PCA), Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA).
Metabolite Identification Annotation of spectral features to specific chemical structures. Comparison with spectral libraries, fragmentation pattern analysis.

Transcriptomics and Proteomics for Mechanistic Elucidation

While metabolomics provides a snapshot of the chemical constituents, transcriptomics and proteomics offer insights into the functional aspects by studying gene expression and protein profiles, respectively. For plant-derived compounds like this compound, these technologies can elucidate the biosynthetic pathways and the plant's physiological response to its production.

Integrative studies on Hydrangea macrophylla, the genus from which this compound is commonly isolated, have utilized transcriptomics and proteomics to understand complex biological processes, such as flower color changes. These studies have identified differentially expressed genes and proteins involved in various metabolic pathways, providing a framework for understanding how the biosynthesis of compounds like this compound might be regulated at the molecular level. While specific transcriptomic and proteomic studies focused solely on this compound are not yet prevalent, the methodologies have been established within the relevant plant genus and offer a clear path for future research.

Future research directions in this area would likely involve:

Transcriptome sequencing of this compound-producing plants to identify genes encoding the enzymes involved in its biosynthesis.

Proteomic analysis to quantify the expression levels of these enzymes under different conditions.

Integrated omics approaches to correlate gene and protein expression with this compound accumulation, providing a comprehensive understanding of its biosynthesis and regulation.

Computational Approaches

Computational methods are becoming indispensable in natural product research, offering a rapid and cost-effective means to predict biological activities and identify potential molecular targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction between a small molecule like this compound and a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction.

While extensive molecular docking studies specifically on this compound are limited, related research has demonstrated the utility of this approach. For instance, a study investigating the anti-inflammatory properties of compounds from Dichroa febrifuga included this compound in its molecular docking analysis, although it did not show significant activity in the specific assays used in that research researchgate.net. This highlights the ability of in silico methods to screen compounds for potential activities and guide further experimental validation.

The typical workflow for these computational studies is outlined below:

Step Description Outcome
Target Selection Identification of a protein receptor of interest based on a specific disease or biological process. A 3D structure of the target protein.
Ligand Preparation Generation of a 3D structure of this compound. A computationally optimized 3D model of the ligand.
Molecular Docking Prediction of the binding pose and affinity of this compound to the target protein. A ranked list of potential binding modes and their predicted binding energies.
Molecular Dynamics Simulation Simulation of the movement of the protein-ligand complex over time. Assessment of the stability and dynamics of the binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new or untested compounds.

For this compound, QSAR modeling could be employed to:

Predict its potential activity against a range of biological targets.

Guide the design of new derivatives of this compound with improved potency or selectivity.

Understand the key structural features of this compound that are responsible for its biological activity.

While specific QSAR models for this compound have not been extensively reported, the principles of QSAR are widely applied in natural product research and represent a promising avenue for future investigation.

Biotechnological Production of this compound

The reliance on natural plant sources for the extraction of valuable compounds like this compound can be limited by factors such as slow plant growth, geographical constraints, and low yields. Biotechnological production methods offer a sustainable and scalable alternative. As this compound is a stilbenoid, research into the biotechnological production of other stilbenoids, such as resveratrol, provides a roadmap for its potential synthesis.

Potential biotechnological production platforms for this compound include:

Plant Cell Cultures: The cultivation of plant cells in bioreactors offers a controlled environment for the production of secondary metabolites. Elicitors, which are signaling molecules that trigger defense responses in plants, can be added to the culture to enhance the production of stilbenoids.

Genetically Engineered Microorganisms: The biosynthetic pathway of this compound can be elucidated and the corresponding genes transferred into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). These microorganisms can then be fermented on a large scale to produce the compound.

The development of these biotechnological approaches will be crucial for ensuring a stable and sustainable supply of this compound for further research and potential commercial applications. The biosynthesis of stilbenoids occurs via the phenylpropanoid pathway, and understanding this pathway is key to successful metabolic engineering for enhanced production nih.gov.

Plant Cell Culture and Bioreactor Systems

Plant cell culture (PCC) has emerged as a viable and sustainable alternative for producing valuable plant-derived secondary metabolites. nih.govmdpi.com This technology offers production under controlled and sterile conditions, independent of geographical location, climate, or season, ensuring a consistent and reliable supply. nih.gov The process typically begins with the establishment of a callus—an undifferentiated mass of plant cells—from a sterile explant of the source plant, such as Hydrangea macrophylla. ijcmas.com These cells are then transferred to a liquid medium to create a cell suspension culture, which can be scaled up for mass production. nih.govopenagrar.de

Successful large-scale production of this compound via cell culture hinges on the transition from laboratory shake flasks to industrial bioreactors. researchgate.net Bioreactors are sophisticated vessels that provide a controlled environment for cell growth and metabolite production, with parameters like temperature, pH, aeration, and nutrient supply being precisely managed. plantcelltechnology.comub.edu Due to the unique characteristics of plant cells—such as their large size, sensitivity to shear stress, and tendency to aggregate—bioreactors designed for microbial fermentation are often unsuitable. ua.es Consequently, specialized bioreactor designs are required to ensure optimal growth and productivity. nih.govmdpi.com

Key considerations for bioreactor selection and operation for plant cell cultures include:

Low Shear Stress: Plant cells lack a rigid cell wall comparable to bacteria and are easily damaged by high agitation rates. Bioreactors that minimize shear stress, such as airlift, bubble column, or wave-mixed systems, are preferred. nih.govub.edu

Adequate Mixing and Mass Transfer: Homogenous mixing is crucial for ensuring uniform distribution of cells, nutrients, and oxygen. However, this must be achieved without causing cellular damage. plantcelltechnology.comnih.gov

Aseptic Operation: Maintaining sterility over long cultivation periods (days to weeks) is critical to prevent contamination and ensure product quality. ub.edu

Below is a comparison of bioreactor types suitable for plant cell cultures.

Bioreactor TypeAgitation MethodShear StressKey AdvantagesPotential Disadvantages
Stirred-Tank Reactor (STR) Mechanical ImpellerHighEfficient mixing and oxygen transfer; well-understood design. nih.govHigh shear can damage sensitive plant cells; may require specialized impellers. nih.gov
Airlift Bioreactor Pneumatic (Sparged Air)LowSimple design with no moving parts, reducing contamination risk and shear stress. nih.govPotential for inefficient mixing in dense cultures; foam formation can be an issue. nih.gov
Bubble Column Bioreactor Pneumatic (Sparged Air)LowVery simple construction and operation; low shear. nih.govPoor mixing capabilities, especially with highly viscous or aggregated cultures. nih.gov
Wave-Mixed Bioreactor Wave-induced motionVery LowExcellent for shear-sensitive cells; disposable systems reduce cleaning and contamination risks. ub.eduScalability can be limited; potential for insufficient oxygen transfer in high-density cultures.

By optimizing culture media and bioreactor process parameters, plant cell culture systems offer a promising platform for the industrial-scale production of this compound.

Metabolic Engineering Strategies for Enhanced Biosynthesis

While plant cell culture provides a controlled production platform, the yields of target secondary metabolites can often be low. Metabolic engineering offers powerful strategies to rationally redesign the biosynthetic pathways of the host cells to enhance the production of specific compounds like this compound. nih.gov These strategies involve the targeted modification of genes to redirect metabolic flux towards the desired product. nih.gov

Key metabolic engineering strategies applicable to enhancing this compound biosynthesis include:

Overexpression of Key Biosynthetic Genes: The yield of a metabolite is often limited by the activity of one or more enzymes in its biosynthetic pathway. By identifying these rate-limiting steps, the corresponding genes can be overexpressed to increase the catalytic throughput. For a glycoside like this compound, genes encoding specific glycosyltransferases are prime targets for overexpression. nih.govresearchgate.net

Increasing Precursor Supply: The biosynthesis of this compound relies on precursors from primary metabolism. Enhancing the flux through upstream pathways, such as the shikimate pathway which provides the aromatic precursors, can significantly boost the availability of essential building blocks. frontiersin.org This can be achieved by upregulating key enzymes in these primary metabolic routes or by removing feedback inhibition mechanisms. nih.govmdpi.com

Blocking Competing Pathways: Metabolic pathways are interconnected networks. Precursor molecules intended for this compound synthesis can be diverted into competing pathways that produce other secondary metabolites. By down-regulating or knocking out the genes encoding the first committed enzymes in these competing branches, metabolic flux can be redirected towards the target compound. frontiersin.org

Heterologous Production: An alternative to using plant cells is to transfer the entire biosynthetic pathway for this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast). frontiersin.org These microorganisms offer rapid growth rates, simpler genetic manipulation, and well-established large-scale fermentation processes, potentially leading to more cost-effective production. nih.gov

The table below summarizes these strategies and their objectives.

StrategyObjectivePotential Target(s)
Gene Overexpression Increase flux through the this compound pathway.Genes for key enzymes like Phenylalanine Ammonia-Lyase (PAL), Chalcone (B49325) Synthase (CHS)-like enzymes, and specific Glycosyltransferases (GTs).
Precursor Enhancement Boost the pool of essential building blocks.Upregulation of genes in the shikimate and acetate-malonate pathways; removal of feedback inhibition. nih.govmdpi.com
Blocking Competition Prevent diversion of precursors to other metabolites.Down-regulation or knockout of genes for enzymes leading to other flavonoids or phenolic compounds. frontiersin.org
Heterologous Production Establish a robust and scalable microbial production host.Transfer of all necessary biosynthetic genes from Hydrangea into a microbial chassis like S. cerevisiae. nih.govfrontiersin.org

These engineering strategies, often used in combination, hold the potential to develop highly productive cell factories for the sustainable biosynthesis of this compound. researchgate.netnih.gov

Integration of Multidisciplinary Approaches for Holistic Understanding

To effectively apply the metabolic engineering strategies described above, a deep and comprehensive understanding of the this compound biosynthetic pathway and its regulation is essential. A holistic view can only be achieved by integrating multiple disciplines and "multi-omics" technologies. nih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to construct a complete picture of the biological processes involved. vtt.finih.gov

The integration of these disciplines allows researchers to move from a fragmented understanding to a predictive model of the metabolic network. mdpi.com For example, identifying a gene in the genome does not confirm its role; however, if transcriptomic data shows the gene is highly expressed under conditions where this compound is produced, and metabolomic data confirms the accumulation of the compound, the evidence for its function becomes much stronger. nih.govmdpi.com This integrated knowledge is crucial for identifying the most effective targets for genetic manipulation.

The contribution of each omics field is summarized below:

DisciplineRole in this compound ResearchKey Information Gained
Genomics Provides the complete genetic blueprint of the organism.Identification of candidate genes encoding biosynthetic enzymes (e.g., P450s, glycosyltransferases), regulatory proteins (e.g., transcription factors), and transporters. vtt.finih.gov
Transcriptomics Measures the expression levels of all genes (mRNA) at a given time.Reveals which genes are active during this compound production; helps identify rate-limiting steps and regulatory networks. mdpi.com
Proteomics Quantifies the abundance of proteins (the functional machinery of the cell).Confirms the presence and quantity of the actual biosynthetic enzymes, providing a direct link between gene expression and pathway function.
Metabolomics Profiles the complete set of small-molecule metabolites.Directly measures the accumulation of this compound, its precursors, and related byproducts; validates the functional output of the metabolic network. nih.govmdpi.com

By combining these datasets, researchers can build robust metabolic models that can simulate the effects of genetic modifications before they are performed in the lab, accelerating the development of high-yielding strains and creating a more efficient and predictable bio-manufacturing process for this compound.

Q & A

Basic Research: What are the established methodologies for isolating and structurally characterizing Hydrangenoside C from Hydrangea macrophylla subsp. serrata?

Methodological Answer:
this compound, a secoiridoid glycoside, is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography and HPLC. Structural elucidation relies on spectral

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) identifies glycosidic linkages and aglycone moieties .
  • Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns.
    Key considerations include optimizing solvent polarity for extraction yields and validating spectral assignments against known secoiridoid libraries.

Basic Research: How can researchers ensure reproducibility in isolating this compound across different plant sources or batches?

Methodological Answer:

  • Standardize extraction protocols (e.g., solvent ratios, temperature, duration) and document plant authentication (voucher specimens).
  • Use internal standards (e.g., similar glycosides) during HPLC to calibrate retention times and quantify variability .
  • Perform triplicate experiments with statistical analysis (e.g., %RSD for yield consistency) .

Advanced Research: What experimental designs are optimal for investigating the bioactivity of this compound while minimizing confounding variables?

Methodological Answer:

  • In vitro assays : Use cell lines with controlled conditions (e.g., CO₂ levels, passage number) and include negative/positive controls (e.g., untreated cells, known inhibitors).
  • Dose-response curves : Test a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
  • Specificity checks : Employ knock-out models (e.g., siRNA for target proteins) or competitive binding assays to confirm mechanism .

Advanced Research: How can conflicting data on this compound’s pharmacological effects (e.g., anti-inflammatory vs. cytotoxic outcomes) be systematically analyzed?

Methodological Answer:

  • Contextual analysis : Compare study conditions (e.g., cell types, exposure durations). For example, cytotoxicity at high doses may mask anti-inflammatory effects at lower doses.
  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., fold-change vs. control) and assess heterogeneity via I² statistics .
  • Mechanistic reconciliation : Use pathway enrichment analysis (e.g., KEGG) to identify overlapping or divergent molecular targets .

Advanced Research: What strategies are effective for comparative studies of this compound with structurally analogous compounds (e.g., Hydrangenoside A or B)?

Methodological Answer:

  • Structure-activity relationship (SAR) : Systematically modify functional groups (e.g., hydroxylation patterns) and test bioactivity.
  • Molecular docking : Compare binding affinities to target proteins (e.g., COX-2, NF-κB) using software like AutoDock Vina.
  • Spectral benchmarking : Create a reference database of NMR/MS profiles for rapid differentiation of analogs .

Basic Research: What are the critical gaps in the current literature on this compound’s pharmacokinetic properties?

Methodological Answer:

  • Absorption/Distribution : Use Caco-2 cell monolayers to model intestinal absorption and LC-MS/MS to quantify plasma/tissue distribution in animal models.
  • Metabolism : Incubate this compound with liver microsomes to identify phase I/II metabolites.
  • Excretion : Track urinary/fecal elimination via radiolabeled isotopes (³H or ¹⁴C) .

Advanced Research: How can researchers address challenges in synthesizing this compound derivatives for functional studies?

Methodological Answer:

  • Stereochemical control : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for glycosidic bond formation.
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl protection during aglycone modification.
  • Purity validation : Combine HPLC with chiral columns and circular dichroism (CD) to confirm enantiomeric purity .

Advanced Research: What statistical approaches are recommended for analyzing dose-dependent or time-course data in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Longitudinal analysis : Apply mixed-effects models to account for intra-subject variability in time-course experiments.
  • Multivariate analysis : Use PCA or PLS-DA to identify correlated variables in omics datasets .

Basic Research: How should researchers validate the specificity of antibodies or probes used in this compound localization studies?

Methodological Answer:

  • Knockdown/knockout controls : Use CRISPR/Cas9-edited cell lines to confirm signal loss.
  • Competitive assays : Pre-incubate probes with excess this compound to test binding blockade.
  • Cross-reactivity screens : Test probes against structural analogs (e.g., Hydrangenoside A) .

Advanced Research: What interdisciplinary frameworks (e.g., FINER criteria) are suitable for formulating novel research questions on this compound?

Methodological Answer:

  • FINER framework : Ensure questions are F easible (e.g., resource availability), I nteresting (addresses knowledge gaps), N ovel (comparisons with understudied analogs), E thical (animal/model compliance), and R elevant (links to disease mechanisms) .
  • PICO framework : Define P opulation (e.g., specific cell types), I ntervention (this compound dose), C omparison (analogs or controls), O utcome (e.g., apoptosis rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.